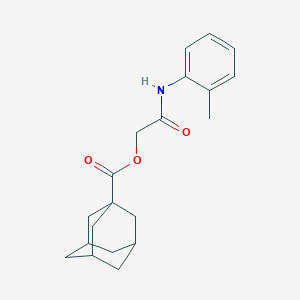![molecular formula C18H13ClN2O6S B305756 Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B305756.png)
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical drug. This compound is known for its anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This inhibition leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. Some of these effects include the reduction of inflammation and oxidative stress, the inhibition of cancer cell growth, and the improvement of insulin sensitivity. Additionally, this compound has been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate in lab experiments is its anti-inflammatory and antioxidant properties. This makes it a useful compound for studying the effects of inflammation and oxidative stress on various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound to avoid any potential health hazards.
Future Directions
There are several future directions for the study of Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate. One possible direction is the development of new pharmaceutical drugs based on this compound. Another direction is the study of the compound's effects on different diseases and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-furylmethylene thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then treated with methyl iodide to yield Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate has been extensively studied for its potential use as a pharmaceutical drug. This compound has been shown to have anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the treatment of various diseases. Some of the diseases that Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate has been studied for include cancer, diabetes, and cardiovascular diseases.
properties
Product Name |
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate |
|---|---|
Molecular Formula |
C18H13ClN2O6S |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H13ClN2O6S/c1-26-17(24)12-7-10(4-5-13(12)19)20-15(22)9-21-16(23)14(28-18(21)25)8-11-3-2-6-27-11/h2-8H,9H2,1H3,(H,20,22)/b14-8+ |
InChI Key |
LCEZSYXOUACNCV-RIYZIHGNSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O)Cl |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)


![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)